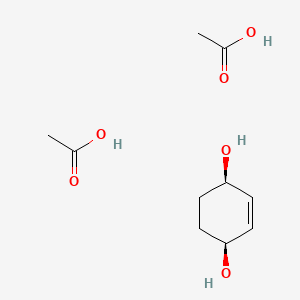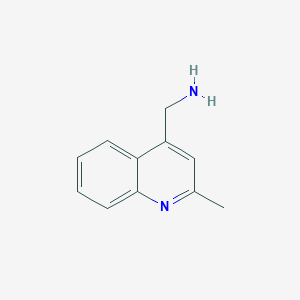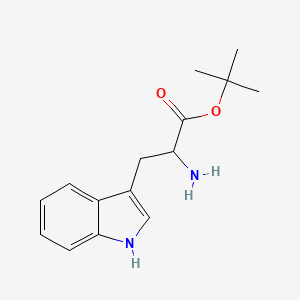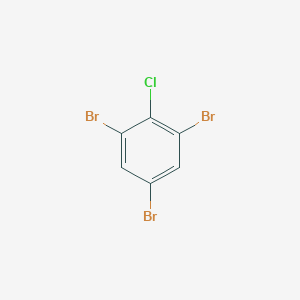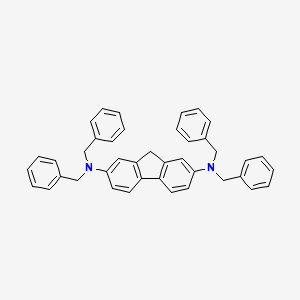
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-propanone
Descripción general
Descripción
“1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-propanone” is also known as Ethanone, 1-(3,4-dimethoxyphenyl)-, Acetophenone, 3’,4’-dimethoxy-, Acetoveratrone, 3,4-Dimethoxyphenyl methyl ketone, 3’,4’-Dimethoxyacetophenone, 3,4-Dimethoxyacetophenone, 4’-Hydroxy-3’-methoxyacetophenone, methyl ether, 1-(3,4-Dimethoxyphenyl)ethanone, and 1-(3,4-dimethoxyphenyl)ethan-1-one . It has a molecular formula of C10H12O3 .
Synthesis Analysis
A new chalcone, 1-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop‑2-en-1-one, was synthesized and characterized by spectroscopy (IR, 1 H, 13 C NMR, LC-MS) and single crystal X-ray diffraction method .Molecular Structure Analysis
The molecular and crystal structures of 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione were determined by a single-crystal X-ray diffraction, 1 H NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
The complete reaction comprises seven steps (five steps not including LiP as a catalyst), which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Mecanismo De Acción
Bevantolol, a beta-1 adrenoceptor antagonist, has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension. Its mechanism of action involves both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-hydroxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,12H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZMZBVNKYYIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


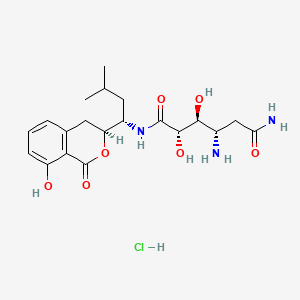

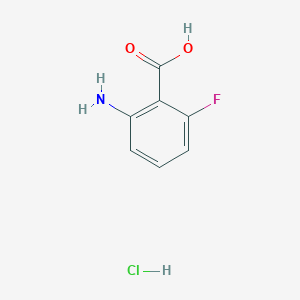
![Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B3284543.png)

![[1,1-Biphenyl]-2,6-diol,2-bromo-](/img/structure/B3284560.png)
